molecular formula C16H22N2O5 B14127374 Propanedioic acid, 2-[4-aMino-3-[(diMethylaMino)carbonyl]phenyl]-, 1,3-diethyl ester

Propanedioic acid, 2-[4-aMino-3-[(diMethylaMino)carbonyl]phenyl]-, 1,3-diethyl ester

Cat. No.: B14127374
M. Wt: 322.36 g/mol
InChI Key: FQBOYHFTSIMVLS-UHFFFAOYSA-N
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Description

Propanedioic acid, 2-[4-aMino-3-[(diMethylaMino)carbonyl]phenyl]-, 1,3-diethyl ester is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure and properties, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanedioic acid, 2-[4-aMino-3-[(diMethylaMino)carbonyl]phenyl]-, 1,3-diethyl ester typically involves multi-step organic reactions. One common method includes the esterification of propanedioic acid with ethanol in the presence of a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound often employs large-scale esterification processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques, such as distillation and crystallization, are essential to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, 2-[4-aMino-3-[(diMethylaMino)carbonyl]phenyl]-, 1,3-diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Propanedioic acid, 2-[4-aMino-3-[(diMethylaMino)carbonyl]phenyl]-, 1,3-diethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Propanedioic acid, 2-[4-aMino-3-[(diMethylaMino)carbonyl]phenyl]-, 1,3-diethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Propanedioic acid, dimethyl ester
  • Propanedioic acid, (acetylamino)-, diethyl ester
  • Diethyl malonate

Uniqueness

Propanedioic acid, 2-[4-aMino-3-[(diMethylaMino)carbonyl]phenyl]-, 1,3-diethyl ester stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C16H22N2O5

Molecular Weight

322.36 g/mol

IUPAC Name

diethyl 2-[4-amino-3-(dimethylcarbamoyl)phenyl]propanedioate

InChI

InChI=1S/C16H22N2O5/c1-5-22-15(20)13(16(21)23-6-2)10-7-8-12(17)11(9-10)14(19)18(3)4/h7-9,13H,5-6,17H2,1-4H3

InChI Key

FQBOYHFTSIMVLS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC(=C(C=C1)N)C(=O)N(C)C)C(=O)OCC

Origin of Product

United States

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